8-Methoxy-5-azaspiro[3.4]octane
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Overview
Description
8-Methoxy-5-azaspiro[3.4]octane: is a chemical compound with a unique spirocyclic structure It is characterized by a spiro linkage between a nitrogen-containing azaspiro ring and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-5-azaspiro[3.4]octane typically involves the formation of the spirocyclic structure through annulation reactions. One approach involves the aldol addition of 4-butyrothiolactone with 1-N-Boc-3-azetidinone, followed by deprotection and cyclization . Another method includes the catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the starting material .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and choice of catalysts, can enhance yield and purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-5-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrogen-containing ring can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
Chemistry: 8-Methoxy-5-azaspiro[3.4]octane is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential biological activity .
Biology: The compound’s unique structure makes it a candidate for studying enzyme-substrate interactions and receptor binding in biological systems.
Medicine: Research is ongoing to explore the potential of this compound derivatives as therapeutic agents, particularly in the treatment of neurological disorders and as antimicrobial agents .
Industry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 8-Methoxy-5-azaspiro[3.4]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are still ongoing, with a focus on understanding its effects at the molecular level .
Comparison with Similar Compounds
Spirotetramat: A spirocyclic insecticide with a similar structural motif.
2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane: Another spirocyclic compound used in organic synthesis.
Uniqueness: 8-Methoxy-5-azaspiro[3.4]octane stands out due to its methoxy group, which imparts unique chemical reactivity and potential biological activity. Its spirocyclic structure also provides a rigid framework that can enhance binding specificity in biological systems.
Properties
Molecular Formula |
C8H15NO |
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Molecular Weight |
141.21 g/mol |
IUPAC Name |
8-methoxy-5-azaspiro[3.4]octane |
InChI |
InChI=1S/C8H15NO/c1-10-7-3-6-9-8(7)4-2-5-8/h7,9H,2-6H2,1H3 |
InChI Key |
JONSXBTWQXBQIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCNC12CCC2 |
Origin of Product |
United States |
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